trans-2-Hexenyl valerate, also known as (E)-Hex-2-enyl pentanoate, is an organic compound with the molecular formula and a molecular weight of approximately 184.28 g/mol. This compound belongs to the category of esters, which are formed from the reaction of alcohols and carboxylic acids. The specific structure of trans-2-Hexenyl valerate includes a hexenyl group derived from hex-2-en-1-ol and a valerate group from valeric acid. It is characterized by its fruity and floral aroma, making it valuable in the fragrance and flavor industries .
Trans-2-Hexenyl valerate is classified as an ester due to its formation through esterification reactions. It can be sourced from both natural and synthetic processes. In nature, it is often found in various fruits, contributing to their characteristic scents. The compound is also synthesized in laboratories for research and commercial purposes. Its chemical structure allows it to be categorized under flavoring agents and fragrance materials, widely used in cosmetics and food products .
The synthesis of trans-2-Hexenyl valerate primarily involves the esterification process. This reaction typically occurs between hex-2-en-1-ol and valeric acid, facilitated by an acid catalyst such as sulfuric acid.
Trans-2-Hexenyl valerate has a specific molecular structure characterized by a double bond in the hexenyl portion. Its structural formula can be represented as follows:
Trans-2-Hexenyl valerate can undergo several chemical transformations:
The mechanism of action for trans-2-Hexenyl valerate primarily involves its interaction with olfactory receptors in biological systems. The compound's fruity aroma plays a significant role in sensory perception:
The chemical properties include stability under normal conditions but susceptibility to hydrolysis in the presence of water or bases, which can revert it back to its alcohol and acid components .
Trans-2-Hexenyl valerate finds various applications across different fields:
The formation of trans-2-hexenyl valerate exemplifies the sophisticated integration of plant secondary metabolism and enzymatic specificity. This ester belongs to the "green note" volatile family, characterized by fresh, fruity, or herbal aromas crucial for plant ecological interactions and food flavor profiles. Biosynthesis occurs through the convergence of two distinct precursor pathways: the aliphatic alcohol branch (generating trans-2-hexenol) and the carboxylic acid branch (producing valeric acid).
The final esterification step is catalyzed by alcohol acyltransferases (AATs), enzymes belonging to the BAHD acyltransferase superfamily. These soluble cytosolic or membrane-associated enzymes exhibit stringent substrate specificity, governing the combinatorial diversity of esters in plants. AATs utilize acyl-CoA thioesters (e.g., valeryl-CoA) as acyl donors and alcohols (e.g., trans-2-hexenol) as acyl acceptors, releasing CoA-SH and the esterified product [3] [9].
Table 1: Substrate Specificity of Alcohol Acyltransferases (AATs) Relevant to trans-2-Hexenyl Valerate Formation
Plant Source | Preferred Alcohol Substrate | Preferred Acyl-CoA Substrate | Activity with trans-2-Hexenol & Valeryl-CoA | Reference Context |
---|---|---|---|---|
Capsicum chinense | Hexanol, cis-3-Hexenol | Isobutyryl-CoA, Valeryl-CoA | High | [9] |
Camellia sinensis | Benzyl alcohol, Hexanol | Acetyl-CoA, Butyryl-CoA | Moderate (Valeryl-CoA) | [3] |
Fragaria vesca | trans-2-Hexenol, Hexanol | Acetyl-CoA, Butyryl-CoA | Low (Valeryl-CoA) | [1] |
Solanum lycopersicum | Methanol, Isoamyl alcohol | Acetyl-CoA | Undetected | Not detected in search results |
Research on Enshi Yulu tea (Camellia sinensis) demonstrated significant shifts in volatile ester profiles during processing, with esters like cis-3-hexenyl hexanoate identified as key aroma contributors. This highlights the role of specific AATs in generating valerate esters during particular developmental or post-harvest stages [3]. Similarly, pepper fruit (Capsicum spp.) metabolomics revealed trans-2-hexenyl isovalerate (structurally similar to the valerate ester) as a significant volatile component (denoted as Z17), implicating specialized AAT activity in these tissues [9].
Plant secondary metabolism provides the essential precursors for trans-2-hexenyl valerate biosynthesis through spatially and temporally regulated pathways:
graph LRA[Valine] --> B[α-Ketoisovalerate] via BCATB --> C[Isobutyryl-CoA] via BCKDHC --> D[Butyryl-CoA?] --> E[Valeryl-CoA]
The extension beyond isobutyryl-CoA likely involves homologs of fatty acid elongation enzymes or specific dehydrogenases/hydratases acting on short-chain acyl-CoAs. Pepper fruits (Capsicum spp.) exhibit high expression of genes encoding BCATs and downstream enzymes during ripening stages rich in branched-chain esters like trans-2-hexenyl isovalerate [9].
The complex biosynthetic route and low natural abundance make trans-2-hexenyl valerate an attractive target for metabolic engineering in microbial cell factories. Strategies focus on reconstructing and optimizing the precursor pathways and the final esterification step:
graph TBStrainA[Strain A: Glycolysis/Valine] --> Valeryl-CoA --> |Export| MediumStrainB[Strain B: Linolenic Acid/LOX/HPL/ADH] --> trans-2-Hexenol --> |Export| MediumMedium[Medium] --> |AAT in StrainB or C| Product[trans-2-Hexenyl Valerate]
Co-cultures of Clostridium ljungdahlii (engineered for valeryl-CoA/hexanoyl-CoA production from syngas) and Saccharomyces cerevisiae (engineered for LOX/HPL/ADH/AAT) represent a sustainable approach utilizing CO₂/H₂ or waste gases [8] [10].
Table 2: Performance of Microbial Platforms for Relevant Precursors or Analogues
Host Organism | Engineering Strategy | Key Product | Titer | Substrate | Relevance to trans-2-HV | Citation Context |
---|---|---|---|---|---|---|
Clostridium ljungdahlii | Integrated 17.9-kb cluster (13 genes from C. kluyveri/C. acetobutylicum) | Hexanol | 393 mg L⁻¹ | CO₂ + H₂ | Proof-of-concept for C6 alcohol from gas | [8] |
Escherichia coli | Reverse β-oxidation + ADH + AAT | Butyl butyrate | ~5 g L⁻¹ | Glucose | Demonstrates ester synthesis capability | [10] |
Co-culture (C. ljungdahlii + C. kluyveri) | Native metabolism | Hexanol/Butanol | 0.54 g L⁻¹ d⁻¹ | Syngas + Acetate | Co-culture productivity for alcohols | [8] |
Saccharomyces cerevisiae | Overexpression of AtLOX2, HPL, ADH, AAT | cis-3-Hexenyl acetate | ~100 mg L⁻¹ | Glucose + Linoleic acid | LOX/HPL/ADH/AAT reconstruction | [10] |
While direct high-titer production of trans-2-hexenyl valerate in microbes remains unreported, the engineering milestones achieved for its precursors (hexanol, butanol, valeric acid) and structurally related esters provide a robust foundation for future efforts. Key challenges include optimizing AAT activity with the specific substrates, managing toxicity, and balancing co-factor demands across the integrated pathways.
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